3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

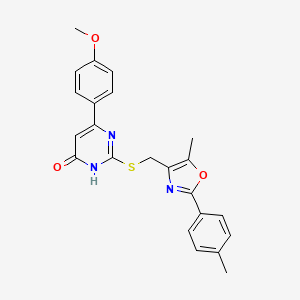

“3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid” is a compound with the molecular formula C10H8N2O3 . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring attached to a phenyl group and a carboxylic acid group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis

Pyrazoles, including “3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, oxidative cyclization of β,γ-unsaturated hydrazones, and coupling reactions with aryl triflates .Applications De Recherche Scientifique

Synthesis and Functionalization

3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid is a versatile compound utilized in various synthesis and functionalization reactions. It serves as a key intermediate in the preparation of a broad range of derivatives, showcasing its utility in chemical synthesis. For instance, it can react with aminophenol derivatives to produce N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating its reactivity and potential for producing compounds with varied functional groups (Yıldırım & Kandemirli, 2006). These reactions underscore the compound's applicability in synthesizing compounds with potential medicinal and material applications.

Optical Materials

Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid, has highlighted its potential in the development of optical materials. Studies have shown that derivatives of this compound exhibit significant nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013). This opens avenues for its use in creating new materials for optical devices and protective equipment.

Dye Synthesis

One of the significant applications of 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid is in the synthesis of heterocyclic dyes. It acts as a coupling component in the production of mono- and bi-heterocyclic dyes, demonstrating the compound's versatility in dye chemistry (Tao et al., 2019). The ability to produce dyes with varying electronic properties based on substituent effects highlights its importance in developing new materials for coloring and industrial applications.

Orientations Futures

Pyrazole derivatives, including “3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications, developing more efficient synthesis methods, and studying the compound’s biological activity and mechanism of action.

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact their interaction with biological targets .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid may also interact with and affect multiple biochemical pathways.

Result of Action

Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

It’s known that the structure of pyrazoles can influence their reactivity, which in turn can be affected by environmental factors .

Propriétés

IUPAC Name |

5-oxo-2-phenyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)12(11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMKUDFRUSAOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2941921.png)

![3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2941926.png)

![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2941929.png)

![Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2941936.png)

![3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone](/img/structure/B2941938.png)

![7-Ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2941940.png)

![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)

![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)